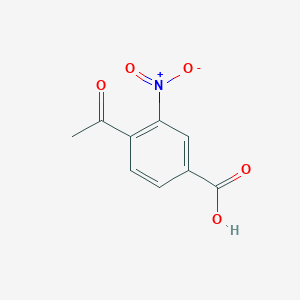

4-Acetyl-3-nitrobenzoic acid

描述

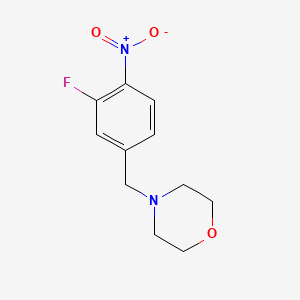

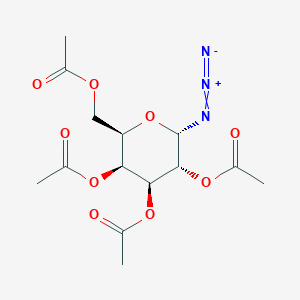

4-Acetyl-3-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds and reactions. It is likely to be an aromatic compound with acetyl and nitro functional groups attached to a benzoic acid core.

Synthesis Analysis

The synthesis of compounds related to 4-acetyl-3-nitrobenzoic acid can be achieved through the acetylation of alcohols or phenols. A novel 3-nitrobenzeneboronic acid has been found to catalyze the acetylation of a wide range of alcohols and phenols with acetic anhydride under solvent-free conditions at room temperature. This method provides good to excellent yields and is mild enough to preserve sensitive functional groups such as oximes .

Molecular Structure Analysis

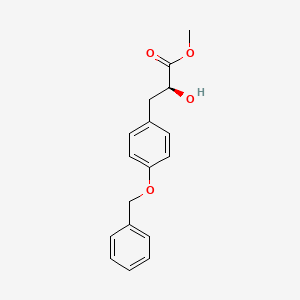

The molecular structure of compounds similar to 4-acetyl-3-nitrobenzoic acid, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed. The molecule crystallizes as hydrogen-bonded dimers with specific dihedral angles for the substituent groups. The carboxyl group has a dihedral angle of 5.0 degrees, the nitro group 45.0 degrees, and the acetylamino substituent 37.3 degrees with respect to the planar phenyl moiety. The crystal structure is stabilized by intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical behavior of 4-acetyl-3-nitrobenzoic acid can be partially understood by examining the reactions of related nitrobenzoic acids. The dissociation constants and conductivities of various nitrobenzoic acids have been studied in acetonitrile-water mixtures. The dissociation order observed is 2-nitrobenzoic acid > 3-nitrobenzoic acid > 4-nitrobenzoic acid > benzoic acid, which suggests that the position of the nitro group significantly affects the acid's dissociation and interaction with solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetyl-3-nitrobenzoic acid can be deduced from related compounds. Transition metal complexes based on a similar dibenzoic acid derivative exhibit high thermal stability, as demonstrated by thermogravimetric analysis. These compounds form mononuclear units that extend into two-dimensional structures through hydrogen bonds and π-π interactions . The solvent effects on the dissociation of nitrobenzoic acids indicate that solute-solvent interactions, intramolecular hydrogen bonding, resonance, and inductive effects play a role in the behavior of these compounds in solution .

科学研究应用

Crystallography and Structural Analysis

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a molecule closely related to 4-Acetyl-3-nitrobenzoic acid, has been studied for its potential as an inhibitor for the influenza virus neuraminidase protein. It forms hydrogen-bonded dimers in its crystalline form, with specific dihedral angles for its substituent groups. This structural analysis contributes to understanding the interactions and potential applications in antiviral research (Jedrzejas et al., 1995).

Solubility and Solute Descriptor Studies

The solubility of compounds like 3-methyl-4-nitrobenzoic acid, similar to 4-Acetyl-3-nitrobenzoic acid, has been determined in various solvents. Abraham model solute descriptors were calculated to understand the compound's behavior in different solvents, providing insight into its physicochemical properties, which is essential for its application in various fields of scientific research (Acree et al., 2017).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of related nitrobenzoic acid compounds, like 3-Methyl-4-nitrobenzoic acid, provide insights into the chemical reactivity and potential pathways for synthesizing derivatives of 4-Acetyl-3-nitrobenzoic acid. Understanding these synthesis routes is crucial for applications in medicinal chemistry and material science (Cai & Shui, 2005).

Nanotechnology and Sensor Applications

Research on p-nitrobenzoic acid as a structure-directing agent in synthesizing WO3 nanoplates highlights the potential of nitrobenzoic acid derivatives, like 4-Acetyl-3-nitrobenzoic acid, in nanotechnology and sensor applications. These studies provide a foundation for exploring similar applications with 4-Acetyl-3-nitrobenzoic acid (Su et al., 2010).

Photoluminescence and Coordination Chemistry

Studies on luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands suggest potential applications of 4-Acetyl-3-nitrobenzoic acid in photoluminescence and coordination chemistry. This research contributes to the understanding of the electronic and optical properties of nitrobenzoic acid derivatives (de Bettencourt-Dias & Viswanathan, 2006)

安全和危害

属性

IUPAC Name |

4-acetyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCPXLLKEYHTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)